2-[4-(Methylsulfanyl)phenyl]benzonitrile 2-[4-(Methylsulfanyl)phenyl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 171879-75-7
VCID: VC21285729
InChI: InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3
SMILES: CSC1=CC=C(C=C1)C2=CC=CC=C2C#N
Molecular Formula: C14H11NS
Molecular Weight: 225.31 g/mol

2-[4-(Methylsulfanyl)phenyl]benzonitrile

CAS No.: 171879-75-7

Cat. No.: VC21285729

Molecular Formula: C14H11NS

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Methylsulfanyl)phenyl]benzonitrile - 171879-75-7

Specification

CAS No. 171879-75-7
Molecular Formula C14H11NS
Molecular Weight 225.31 g/mol
IUPAC Name 2-(4-methylsulfanylphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3
Standard InChI Key FPPYLRPCUYIBLZ-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C2=CC=CC=C2C#N
Canonical SMILES CSC1=CC=C(C=C1)C2=CC=CC=C2C#N

Introduction

Chemical Identity and Structural Characteristics

2-[4-(Methylsulfanyl)phenyl]benzonitrile is an organic compound with the CAS Registry Number 171879-75-7. It is characterized by a distinct biphenyl structure with a nitrile group at the 2-position of one phenyl ring and a methylsulfanyl (methylthio) group attached to the 4-position of the second phenyl ring .

Nomenclature and Identifiers

This compound is known by several synonyms in chemical databases and literature. The table below summarizes its identification parameters:

ParameterValue
IUPAC Name2-[4-(Methylsulfanyl)phenyl]benzonitrile
Synonyms4'-(Methylthio)-[1,1'-biphenyl]-2-carbonitrile; 2-(4-methylsulfanylphenyl)benzonitrile
CAS Number171879-75-7
Molecular FormulaC₁₄H₁₁NS
Molecular Weight225.31 g/mol
PubChem CID1393962
MDL NumberMFCD05981388

Physical and Chemical Properties

The compound possesses specific physicochemical properties that contribute to its behavior in chemical reactions and biological systems. These properties are summarized below:

PropertyValue
Physical StateSolid
XLogP34.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Topological Polar Surface Area49.1 Ų
Complexity259
Exact Mass225.06122053 Da

The relatively high XLogP3 value of 4.1 indicates significant lipophilicity, suggesting potential for membrane permeability in biological systems . The compound's moderate topological polar surface area (49.1 Ų) combined with its lipophilicity profile suggests it may have drug-like properties, potentially crossing biological membranes while maintaining reasonable solubility characteristics.

Synthesis Methods and Approaches

While detailed synthesis protocols specific to 2-[4-(Methylsulfanyl)phenyl]benzonitrile are scarce in the literature, compounds with similar structural features are typically synthesized through established synthetic pathways.

General Synthetic Routes

Based on the structure of 2-[4-(Methylsulfanyl)phenyl]benzonitrile, several synthetic approaches can be inferred:

  • Cross-coupling reactions to form the biphenyl backbone, followed by the introduction of functional groups

  • Modification of pre-existing biphenyl structures with appropriate functional groups

  • Direct functionalization of aromatic rings with subsequent coupling

Structural Analogues and Related Compounds

Several compounds share structural similarities with 2-[4-(Methylsulfanyl)phenyl]benzonitrile, differing mainly in the position of functional groups or the presence of additional substituents.

Direct Structural Analogues

A closely related structural analogue is 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile (CAS: 1237083-91-8), which differs in the positioning of the methylsulfanyl group and the addition of a chloro substituent . This compound has a molecular weight of 259.75 g/mol and a molecular formula of C₁₄H₁₀ClNS.

Functional Group Modifications

Related compounds include those where the methylsulfanyl group is oxidized to a methylsulfonyl group, such as compounds in the 2-(4-methylsulfonylphenyl) family. These oxidized variants often display different biological activities compared to their thioether counterparts, particularly in regard to enzyme inhibition properties .

For example, 2-(4-methylsulfonylphenyl)acetic acid (CAS: 90536-66-6) has been studied for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors .

Current Research and Future Directions

The compound 2-[4-(Methylsulfanyl)phenyl]benzonitrile represents an interesting chemical entity with potential applications across various fields of research. Current research gaps and future directions include:

Research Gaps

  • Detailed Synthesis Protocols: There is a need for optimized, scalable synthesis methods specifically for this compound.

  • Comprehensive Biological Evaluation: Systematic studies of its biological activities, including enzyme inhibition profiles and receptor binding affinities.

  • Structure-Activity Relationships: Exploration of how modifications to its structure affect biological activities and physicochemical properties.

Future Research Directions

  • Medicinal Chemistry Applications: Further investigation of this compound and its derivatives as potential leads for drug discovery, particularly in areas where sulfur-containing aromatics have shown promise.

  • Material Science Applications: Exploration of its properties for applications in organic electronics or other materials science fields.

  • Synthetic Methodology Development: Development of more efficient and environmentally friendly methods for its synthesis.

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